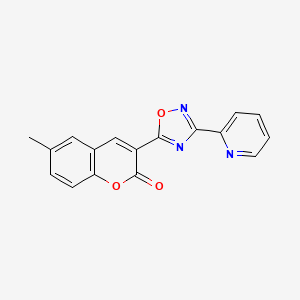
6-methyl-3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of aminopyridines with α-bromoketones . A solvent- and catalyst-free method has been developed for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .Chemical Reactions Analysis
The chemical reactions involving “6-methyl-3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one” are likely to be complex due to the presence of multiple reactive sites. The compound contains a pyridine ring, an oxadiazole ring, and a chromenone structure, each of which can participate in various chemical reactions .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The compound and its derivatives have been synthesized for studying their structural characteristics and potential applications. For example, the synthesis of chromen-oxadiazole derivatives, which include the target compound, involves reactions that yield structurally diverse molecules with potential applications in material science and pharmaceutical chemistry (Rao et al., 2014).
Polymorphism Studies
- Polymorphism, the ability of a compound to exist in more than one crystal form, has been a significant area of study. Research on polymorphic structures of similar compounds has revealed insights into the potential anticancer activities based on their crystalline forms and intermolecular interactions, providing a foundation for further investigation into the therapeutic applications of such compounds (Shishkina et al., 2019).
Anticancer Activity Research
- Docking studies have been conducted on derivatives for potential anticancer applications, with some showing high activity against breast cancer cell lines. This highlights the compound's relevance in designing new therapeutic agents (Ghada E. Abd El Ghani et al., 2022).
Antioxidant Activity
- Some derivatives have been synthesized and tested for their in-vitro antioxidant properties, indicating the potential for developing novel antioxidants based on the compound's structure (A. Kumar K. et al., 2018).
Ligand Design and Coordination Chemistry
- The compound's structural motif has been utilized in designing ligands for coordination chemistry, leading to the synthesis of one-dimensional polymeric complexes. This area explores the compound's applications in materials science and molecular electronics (Shan Hou et al., 2013).
Orientations Futures
The future directions for research on “6-methyl-3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one” could include further exploration of its synthesis, characterization, and potential applications. Given the bioactivity of similar compounds, it may be of interest to investigate its potential medicinal properties .
Propriétés
IUPAC Name |
6-methyl-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3/c1-10-5-6-14-11(8-10)9-12(17(21)22-14)16-19-15(20-23-16)13-4-2-3-7-18-13/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVISFIGNUOBCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC(=NO3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-oxoacetamide](/img/structure/B2554815.png)
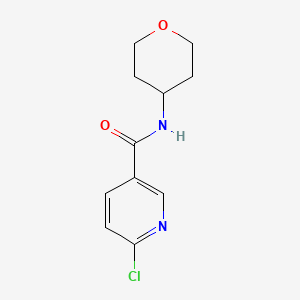
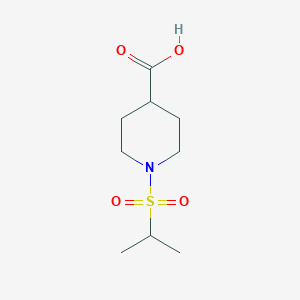
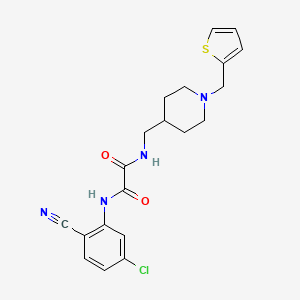
![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2554823.png)
![4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline](/img/structure/B2554825.png)
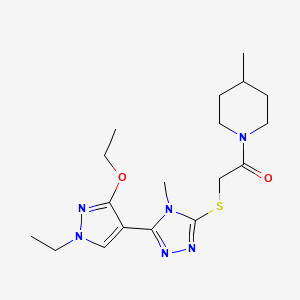

![1-(benzo[d]thiazol-2-yl)-N-(3,4-dimethoxyphenyl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2554829.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2554833.png)
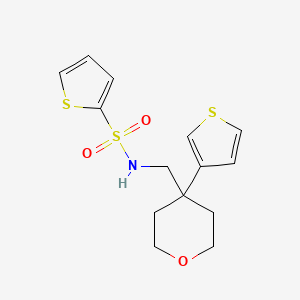
![[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2554836.png)
![N-[2-[1-(2-Methoxyethyl)benzimidazol-2-yl]ethyl]-N-methylbut-2-ynamide](/img/structure/B2554837.png)